Cas no 2137091-04-2 (1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one)

1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one structure
2137091-04-2 structure
Product Name:1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one
CAS No:2137091-04-2
MF:C11H20N2O2
MW:212.288702964783
CID:6389322
PubChem ID:165466012
Update Time:2025-07-16

1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one
    • 2137091-04-2
    • 2138183-39-6
    • EN300-1085010
    • EN300-768566
    • 1-{9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl}ethan-1-one
    • 1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]ethan-1-one
    • Inchi: 1S/C11H20N2O2/c1-9(14)13-6-7-15-11(8-13)4-2-10(12)3-5-11/h10H,2-8,12H2,1H3
    • InChI Key: DRXKTQOCDIVOEE-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C)=O)CC21CCC(CC2)N

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 55.6Ų

1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one Pricemore >>

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Additional information on 1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one

Comprehensive Overview of 1-(6R,9R)-9-Amino-1-oxa-4-azaspiro[5.5]undecan-4-yl Ethan-1-one (CAS No. 2137091-04-2)

1-(6R,9R)-9-Amino-1-oxa-4-azaspiro[5.5]undecan-4-yl ethan-1-one (CAS No. 2137091-04-2) is a structurally unique compound belonging to the class of spirocyclic amines. Its molecular framework features a 1-oxa-4-azaspiro[5.5]undecane core, which is increasingly recognized for its potential in drug discovery and medicinal chemistry. The compound's stereochemistry, indicated by the (6R,9R) configuration, plays a critical role in its biological activity and interaction with target proteins. Researchers are particularly interested in its chiral synthesis and applications in asymmetric catalysis.

The growing demand for novel pharmaceutical intermediates has placed compounds like 1-(6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl ethan-1-one in the spotlight. Its spirocyclic structure offers enhanced metabolic stability and binding affinity, making it a valuable scaffold for designing CNS-targeting therapeutics. Recent studies highlight its potential in addressing neurodegenerative diseases, a hot topic in biomedical research. The compound's ability to cross the blood-brain barrier (BBB) is under investigation, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS No. 2137091-04-2 involves sophisticated stereoselective reactions. The 9-amino group serves as a versatile handle for further derivatization, enabling the creation of structure-activity relationship (SAR) libraries. This aligns with the pharmaceutical industry's focus on fragment-based drug design. Analytical techniques such as chiral HPLC and X-ray crystallography are essential for characterizing this compound's purity and absolute configuration.

The compound's azaspirocyclic motif has drawn parallels with approved drugs containing similar architectures, such as certain antiviral agents and GPCR modulators. This structural similarity has sparked interest in its potential applications for immune modulation and infectious disease treatment – areas receiving unprecedented attention post-pandemic. Computational studies using molecular docking suggest possible interactions with protease enzymes, though experimental validation is ongoing.

In the context of green chemistry advancements, researchers are exploring sustainable synthetic routes for 1-(6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl ethan-1-one. The development of catalytic asymmetric methods and biocatalytic approaches could significantly improve the compound's accessibility for clinical research. Its stability profile under various pH conditions makes it suitable for formulation development, another area of intense research activity.

The pharmacological characterization of CAS 2137091-04-2 remains an active area of investigation. Preliminary data suggests interesting pharmacokinetic properties, including favorable oral bioavailability metrics. These findings position the compound as a promising candidate for lead optimization programs targeting neurological indications. The scientific community continues to explore its potential as a privileged structure in medicinal chemistry.

From a commercial perspective, the compound's patent landscape and generic synthesis pathways are being carefully evaluated. The fine chemical industry shows increasing interest in developing cost-effective production methods for such chiral building blocks. Analytical method development for impurity profiling represents another critical aspect of current research efforts surrounding this molecule.

Emerging applications in radiopharmaceuticals have also been proposed for derivatives of 1-(6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl ethan-1-one. The compound's potential for isotope labeling could enable its use in PET imaging probes, addressing the growing need for diagnostic tools in neurology. This interdisciplinary potential makes it a compound of significant interest across multiple research domains.

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